Methyl 2-(cyclohexanecarbonylamino)-3,3,3-trifluoro-2-(oxolan-2-ylmethylamino)propanoate
CAS No.: 5814-43-7
Cat. No.: VC15435447
Molecular Formula: C16H25F3N2O4
Molecular Weight: 366.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5814-43-7 |
|---|---|
| Molecular Formula | C16H25F3N2O4 |
| Molecular Weight | 366.38 g/mol |
| IUPAC Name | methyl 2-(cyclohexanecarbonylamino)-3,3,3-trifluoro-2-(oxolan-2-ylmethylamino)propanoate |
| Standard InChI | InChI=1S/C16H25F3N2O4/c1-24-14(23)15(16(17,18)19,20-10-12-8-5-9-25-12)21-13(22)11-6-3-2-4-7-11/h11-12,20H,2-10H2,1H3,(H,21,22) |
| Standard InChI Key | FOXPTPQAPFYJSG-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C(C(F)(F)F)(NCC1CCCO1)NC(=O)C2CCCCC2 |
Introduction
Methyl 2-(cyclohexanecarbonylamino)-3,3,3-trifluoro-2-(oxolan-2-ylmethylamino)propanoate is a complex organic compound characterized by its unique molecular structure, which includes a trifluoromethyl group, a cyclohexanecarbonylamino moiety, and an oxolan-2-ylmethylamino group. This compound is of significant interest in medicinal chemistry due to its potential biological activity and structural complexity.
Synthesis
The synthesis of Methyl 2-(cyclohexanecarbonylamino)-3,3,3-trifluoro-2-(oxolan-2-ylmethylamino)propanoate typically involves multiple steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Techniques such as chromatography may be employed for purification.
Potential Applications
This compound is of interest in various fields, particularly in medicinal chemistry, due to its complex structure that combines multiple functional groups. These features may enhance its biological activity compared to simpler analogs, positioning it as a candidate for further investigation in drug discovery and development processes.
Interaction Studies
Understanding how Methyl 2-(cyclohexanecarbonylamino)-3,3,3-trifluoro-2-(oxolan-2-ylmethylamino)propanoate interacts with biological systems is crucial. Interaction studies, including binding assays, could provide insights into its efficacy and specificity towards target proteins.
Related Compounds
Several compounds share structural similarities with Methyl 2-(cyclohexanecarbonylamino)-3,3,3-trifluoro-2-(oxolan-2-ylmethylamino)propanoate. These include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid | Trifluoromethyl and methoxy functionality | Anti-inflammatory properties |
| Methyl 3,3,3-Trifluoro-2-toluene-4-sulfonylimino-propionate | Sulfonamide moiety | Proteomics applications |
| (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | Hydroxy group instead of amino | Metabolic effects |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume